

A Technical Guide to the Therapeutic Potential and Application of ND-378

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Compound of Interest

Compound Name: ND-378

Cat. No.: B609509

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Audience: Researchers, Scientists, and Drug Development Professionals

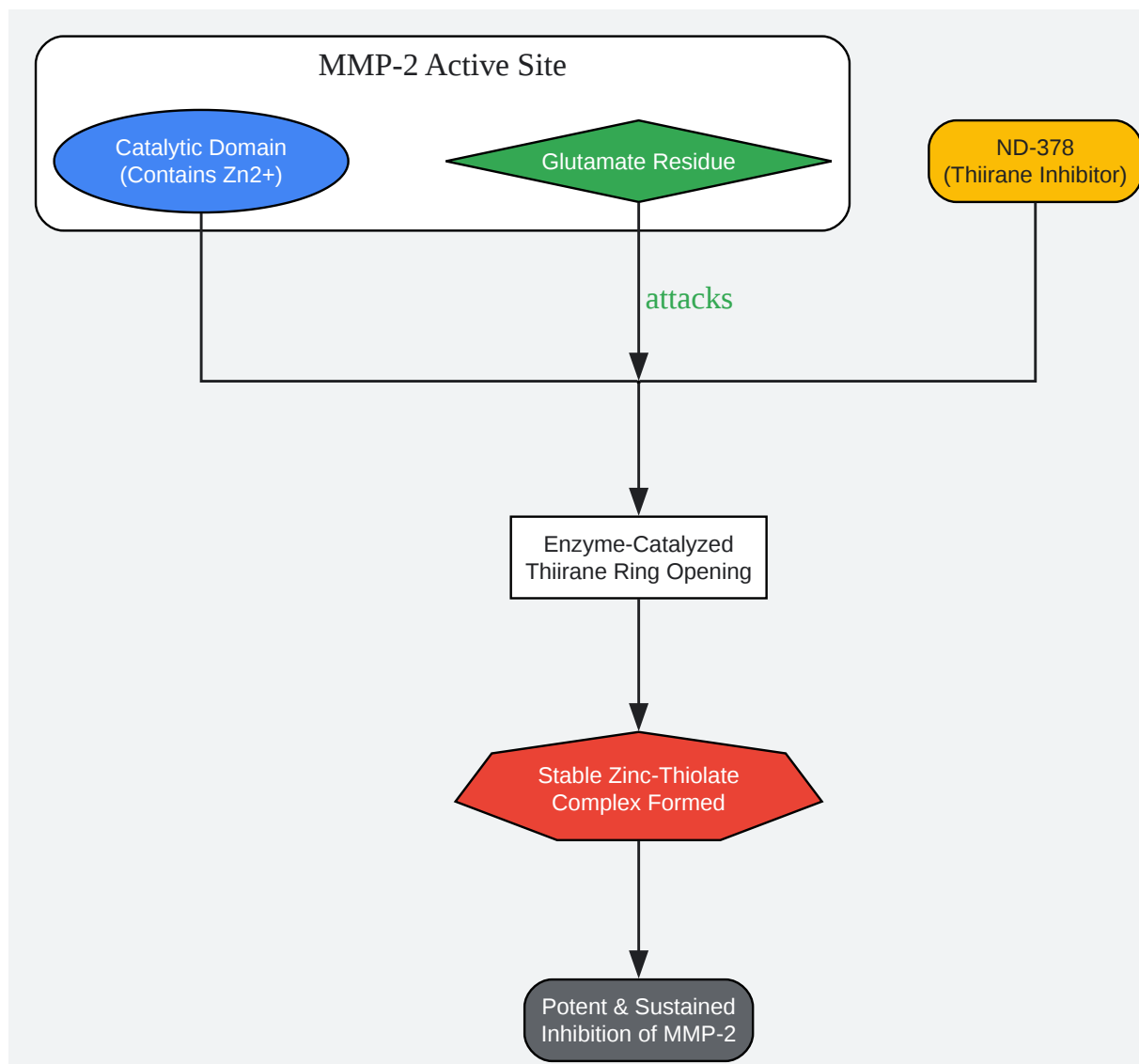
Executive Summary

ND-378 is a synthetic, thiirane-based small molecule engineered as a potent and highly selective, mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2).^{[1][2][3]} Its defining characteristics include a nanomolar inhibition constant, a slow-binding mechanism that confers a long residence time on its target, and exceptional selectivity against other closely related MMPs, notably MMP-9 and MMP-14 (MT1-MMP).^{[1][2][4]} A critical pharmacological feature of **ND-378** is its demonstrated ability to cross the blood-spinal cord and blood-brain barriers, enabling it to achieve therapeutic concentrations within the central nervous system (CNS).^{[2][3][5]} While these properties make it an outstanding chemical probe for elucidating the specific biological functions of MMP-2, preclinical studies have thus far indicated limited therapeutic efficacy as a standalone agent in the context of spinal cord injury.^{[1][3][6]} However, its distinct impact on cancer cell motility and invasion, separate from cell growth, suggests potential applications in oncology, particularly in targeting metastatic processes.^[7] This document provides a comprehensive overview of the technical data, mechanism of action, and experimental findings related to **ND-378**.

Core Compound Profile and Mechanism of Action

ND-378's inhibitory action is rooted in its thiirane functional group. It operates as a slow-binding, mechanism-based inhibitor.^{[1][2]} The catalytic glutamate residue within the MMP-2 active site attacks the thiirane ring, catalyzing a ring-opening reaction.^[7] This process results in

the formation of a highly stable zinc-thiolate species, creating a conformational change around the catalytic site that is difficult to reverse.^[1] This covalent interaction underpins the compound's potent inhibition and its prolonged duration of pharmacological effect.^{[1][7]}



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Caption: Mechanism of **ND-378** action on the MMP-2 active site.

Quantitative Pharmacological Data

The selectivity and potency of **ND-378** have been quantitatively characterized, establishing it as a precise tool for MMP-2 inhibition.

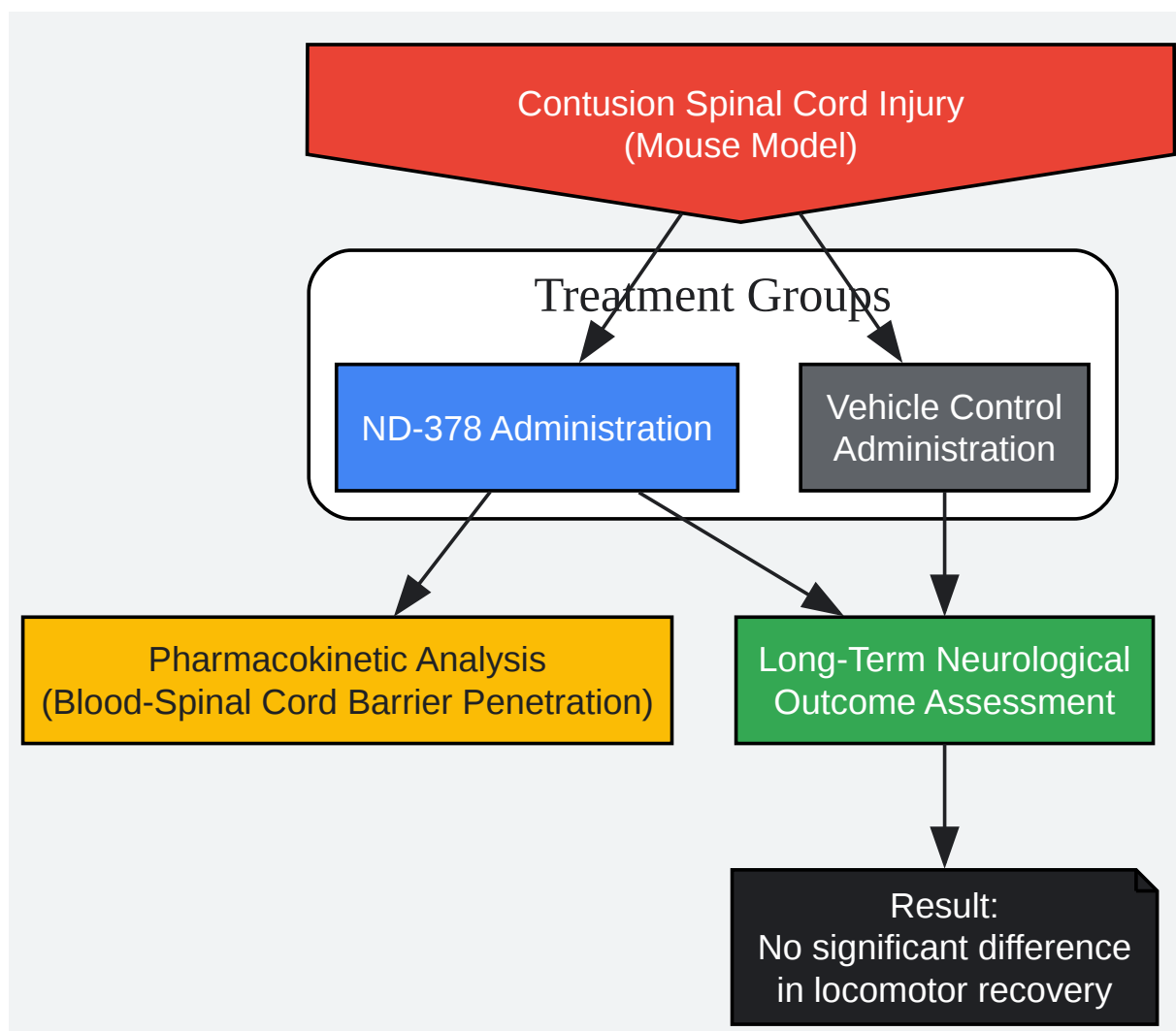
Parameter	Value	Target Enzyme	Notes	Citations
Inhibition Constant (K_i)	230 nM	MMP-2	Demonstrates potent, nanomolar-level inhibition.	[8]
Target Selectivity	No significant inhibition	MMP-9, MMP-14	Highly selective for MMP-2 over other key gelatinases and membrane-type MMPs.	[1][2][4][5]
Residence Time	18.2 minutes	MMP-2	The slow-binding mechanism results in sustained target engagement.	[4]
Bioavailability	Crosses Blood-Spinal Cord Barrier	CNS	Achieves therapeutic concentrations in the spinal cord and brain tissue.	[1][2][3][5]

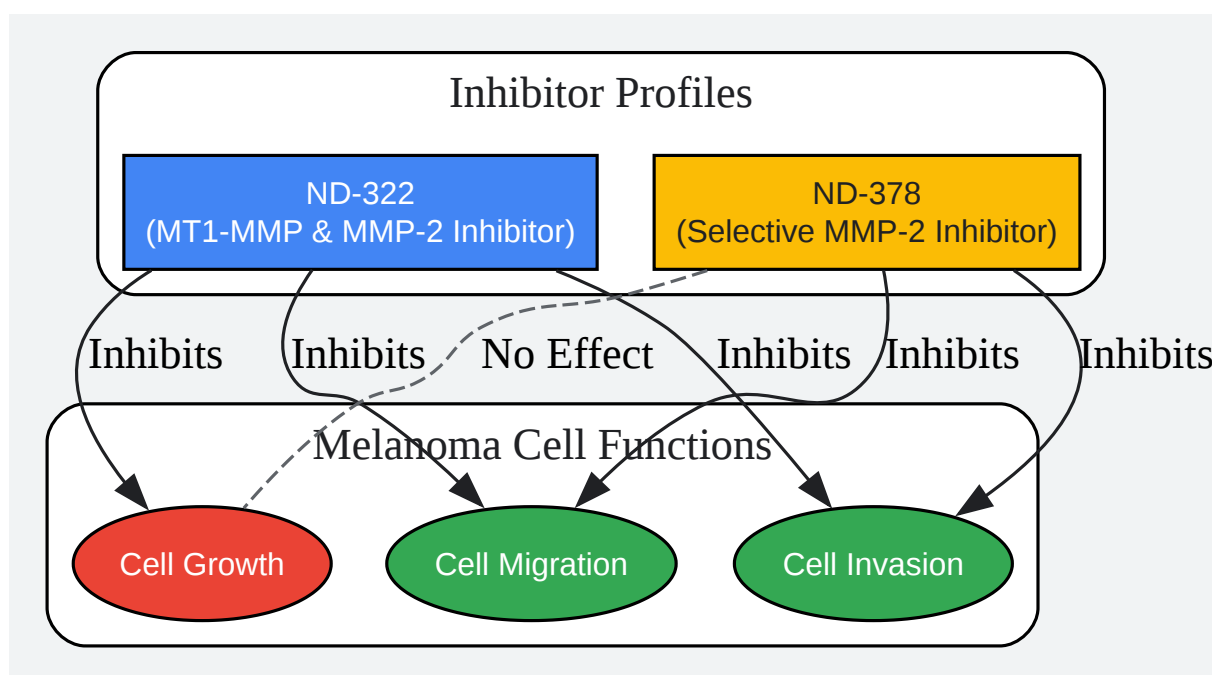
Therapeutic Investigation in Spinal Cord Injury (SCI)

The primary therapeutic application investigated for **ND-378** has been in the context of acute spinal cord injury, where MMPs, particularly MMP-2 and MMP-9, are known to be upregulated and contribute to secondary injury cascades.

Experimental Rationale and Workflow

Previous studies using MMP-2 knockout mice suggested a critical role for the enzyme in neurological recovery post-SCI.[2] However, these findings were potentially confounded by a compensatory upregulation of MMP-9.[2][9] **ND-378** was employed as a "surgical chemical tool" to selectively inhibit MMP-2 without affecting MMP-9, thereby clarifying the specific contribution of MMP-2 to SCI pathology and recovery.[1]





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Reviving the use of inhibitors of matrix metalloproteases in spinal cord injury: a case for specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
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